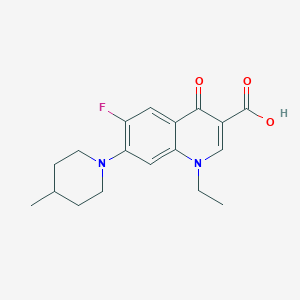

1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Vue d'ensemble

Description

1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. Quinolones are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections. This compound, in particular, has garnered attention due to its potent antimicrobial properties and unique chemical structure.

Méthodes De Préparation

The synthesis of 1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves several key steps:

Starting Materials: The synthesis begins with the preparation of the quinoline core, which is typically derived from aniline derivatives.

Fluorination: Introduction of the fluorine atom at the 6th position is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

Piperidine Substitution: The 7th position is substituted with 4-methylpiperidine through nucleophilic substitution reactions.

Carboxylation: The carboxylic acid group at the 3rd position is introduced via carboxylation reactions using carbon dioxide or related reagents.

Final Steps: The final product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial production methods often involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and high yield.

Analyse Des Réactions Chimiques

1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolone N-oxides.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to a secondary alcohol.

Substitution: Halogenation reactions can introduce halogen atoms at specific positions, altering the compound’s properties.

Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed to yield the parent carboxylic acid.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a model compound in studying quinolone chemistry and developing new synthetic methodologies.

Biology: The compound’s antibacterial properties make it valuable in microbiological research, particularly in studying bacterial resistance mechanisms.

Medicine: It serves as a lead compound in the development of new antibiotics and antimicrobial agents.

Industry: The compound is used in the pharmaceutical industry for the production of antibacterial drugs and as a reference standard in quality control.

Mécanisme D'action

The mechanism of action of 1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death.

Comparaison Avec Des Composés Similaires

1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be compared with other quinolone antibiotics such as ciprofloxacin, levofloxacin, and moxifloxacin. While all these compounds share a similar quinolone core structure, they differ in their substituents, which affect their spectrum of activity, pharmacokinetics, and side effect profiles. The unique piperidine substitution in this compound contributes to its distinct antibacterial properties and potential advantages over other quinolones.

Activité Biologique

1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline family. Its unique structure and functional groups suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C18H21FN2O3

Molecular Weight: 332.369 g/mol

IUPAC Name: this compound

SMILES Notation: CCN1C=C(C(=O)O)C(=O)c2c1ccc(F)c2N3CCC(C)CC3

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of quinoline derivatives against various bacterial strains, suggesting that this compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with DNA replication processes .

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. For instance, compounds derived from this compound have shown promising results in inhibiting the proliferation of cancer cells. In vitro studies using the MCF-7 breast cancer cell line demonstrated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- DNA Interaction : It may bind to DNA or RNA, affecting gene expression and leading to cell death.

- Cell Signaling Modulation : The compound could interfere with cell signaling pathways that regulate cell growth and survival.

Case Studies

Propriétés

IUPAC Name |

1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O3/c1-3-20-10-13(18(23)24)17(22)12-8-14(19)16(9-15(12)20)21-6-4-11(2)5-7-21/h8-11H,3-7H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSSURZJRUKQBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.